[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent alkylation reactions introduce the ethyl and propan-2-yl groups. The final step involves the formation of the amine linkage between the two pyrazole rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors might be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can initiate a cascade of biochemical reactions, ultimately leading to the desired effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
- (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the specific positioning of its ethyl and propan-2-yl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-18-14(12(4)8-17-18)10-15-9-13-6-7-16-19(13)11(2)3/h6-8,11,15H,5,9-10H2,1-4H3 |
InChI Key |
LZZPYBAIDIAZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
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